Tributyl(4-methoxyphenyl)stannane

Descripción

Significance of Organostannanes in Modern Organic Synthesis

Organotin reagents are crucial for advancing organic synthesis, particularly in the creation of complex natural products and novel chemical structures. sigmaaldrich.comsigmaaldrich.com They are frequently used as synthons in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which has become a common method for forming new carbon-carbon bonds. sigmaaldrich.comwikipedia.org The versatility of organostannanes extends to their use in radical chemistry, including radical cyclizations and deoxygenation reactions. wikipedia.org Furthermore, their stability and ease of handling contribute to their widespread use in academic and industrial research. wikipedia.org Organotin compounds also find applications as stabilizers for polymers like PVC, and as catalysts in polyurethane formation and silicone vulcanization. wikipedia.orglupinepublishers.com

Historical Context and Evolution of Arylstannane Chemistry

The field of organotin chemistry dates back to 1849 with the discovery of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.org The development of Grignard reagents in the early 1900s significantly accelerated the field by providing a straightforward method for creating tin-carbon bonds. wikipedia.org A major breakthrough in arylstannane chemistry came with the advent of the Stille reaction in 1977, which utilizes arylstannanes for palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com This reaction has been instrumental in the synthesis of a wide array of organic compounds. Over the years, research has continued to expand the scope of arylstannane chemistry, leading to the development of new synthetic methods and applications, including their use in the synthesis of radiolabeled compounds for PET imaging. acs.org

Structural Classification of Aryltin Compounds and Derivatives

Aryltin compounds are a subclass of organotin compounds where at least one aryl group is directly bonded to a tin atom. These compounds are generally classified based on the oxidation state of the tin atom, with tin(IV) compounds being the most common and synthetically useful. wikipedia.org

The general structure of aryltin(IV) compounds can be represented as Ar(n)SnR(4-n), where 'Ar' is an aryl group, 'R' is an alkyl or other organic group, and 'n' ranges from 1 to 4.

Key structural classes include:

Tetraorganotins (Ar4Sn, Ar3SnR, Ar2SnR2, ArSnR3): These are tetrahedral compounds. wikipedia.org Tributyl(4-methoxyphenyl)stannane falls into the ArSnR3 category.

Organotin Halides (ArnSnX(4-n)): These compounds, where X is a halogen, are also tetrahedral. wikipedia.org They are important precursors for other organotin derivatives.

Organotin Oxides and Hydroxides: These contain Sn-O-Sn (stannoxane) or Sn-O-H (stannanol) linkages. wikipedia.org

Hypercoordinated Stannanes: In these compounds, the tin atom has a coordination number greater than four, often seen with electronegative substituents. wikipedia.org

The nature of the aryl and other organic groups attached to the tin atom significantly influences the compound's reactivity and physical properties. For instance, the electron-donating methoxy (B1213986) group in this compound can affect its reactivity in cross-coupling reactions.

| Property | Value |

| CAS Number | 70744-47-7 |

| Molecular Formula | C19H34OSn |

| Molecular Weight | 397.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 245-250°C |

| Density | 1.097 g/cm³ |

| Solubility | Soluble in common organic solvents |

Note: Some sources cite a molecular formula of C17H28OSn and a corresponding molecular weight of 367.13 g/mol . Boiling point has also been cited as 398°C. chemicalbook.com This discrepancy may be due to different reporting standards or potential variations in the compound's composition.

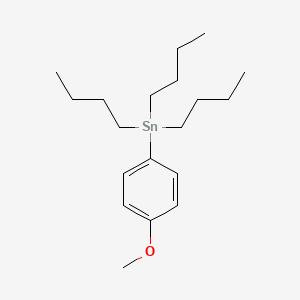

Structure

2D Structure

Propiedades

IUPAC Name |

tributyl-(4-methoxyphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIILCIIZVMZTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376297 | |

| Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70744-47-7 | |

| Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tributyl 4 Methoxyphenyl Stannane

Direct Stannylation Approaches

Direct stannylation methods provide a straightforward route to Tributyl(4-methoxyphenyl)stannane by forming a direct bond between the aromatic ring and the tributyltin group. These approaches often involve the use of highly reactive organometallic intermediates.

Reactions of Aryllithium or Organomagnesium Derivatives with Trialkyltin Halides

A cornerstone in the synthesis of aryl stannanes is the reaction of an aryllithium or Grignard reagent with a trialkyltin halide. In the case of this compound, this involves the generation of 4-methoxyphenyllithium or 4-methoxyphenylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic tin atom of a tributyltin halide, typically tributyltin chloride.

The aryllithium reagent, 4-methoxyphenyllithium, can be prepared by the direct lithiation of anisole (B1667542) using a strong base like n-butyllithium (n-BuLi) or via halogen-metal exchange from 4-bromoanisole (B123540) or 4-iodoanisole. The subsequent reaction with tributyltin chloride affords the desired product.

Similarly, the Grignard reagent, 4-methoxyphenylmagnesium bromide, is readily prepared from 4-bromoanisole and magnesium turnings in an ethereal solvent such as tetrahydrofuran (B95107) (THF). fiveable.mesigmaaldrich.comsigmaaldrich.comnih.gov The addition of tributyltin chloride to this Grignard reagent results in the formation of this compound.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Typical Conditions |

| 4-Bromoanisole | Magnesium | - | THF | Reflux |

| 4-Methoxyphenylmagnesium bromide | Tributyltin chloride | - | THF | 0 °C to room temp. |

| Anisole | n-Butyllithium | TMEDA | Hexane/THF | Room temp. |

| 4-Methoxyphenyllithium | Tributyltin chloride | - | THF | -78 °C to room temp. |

Table 1: Representative reaction conditions for the synthesis via aryllithium and organomagnesium reagents.

Grignard Reaction Protocols utilizing Tributyltin Chloride

The Grignard reaction provides a robust and widely used method for the synthesis of this compound. fiveable.me The key step is the formation of the Grignard reagent, 4-methoxyphenylmagnesium bromide, from 4-bromoanisole and magnesium metal in an anhydrous ether solvent, typically THF. sigmaaldrich.comsigmaaldrich.com The initiation of the Grignard formation can sometimes be facilitated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.

Once the Grignard reagent is formed, it is then treated with tributyltin chloride. The reaction is typically carried out by adding the tributyltin chloride to the solution of the Grignard reagent at a controlled temperature, often starting at 0 °C and then allowing the reaction to warm to room temperature. The reaction is generally clean and provides the desired product in good yield after an aqueous workup and purification by distillation or chromatography.

A typical experimental procedure involves the slow addition of a solution of 4-bromoanisole in THF to a suspension of magnesium turnings in THF. After the formation of the Grignard reagent is complete, tributyltin chloride is added dropwise at 0 °C. The reaction mixture is then stirred for several hours at room temperature, followed by quenching with a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted with an organic solvent, dried, and purified.

Visible Light-Mediated Preparation from Aryl Halides

In recent years, photoredox catalysis has emerged as a powerful tool for the formation of carbon-heteroatom bonds under mild conditions. A visible light-mediated strategy for the preparation of aromatic stannanes from aryl halides has been developed, which can be applied to the synthesis of this compound. researchgate.net This method often proceeds under metal- and additive-free conditions, utilizing a photosensitizer to initiate the reaction. researchgate.net

The proposed mechanism involves the generation of an aryl radical from the corresponding aryl halide (e.g., 4-bromoanisole or 4-iodoanisole) upon excitation by visible light in the presence of a suitable photosensitizer. This aryl radical can then react with a tin-containing radical scavenger, such as hexabutylditin ((Bu3Sn)2), or directly with a tributyltin radical (Bu3Sn•) generated in situ, to form the desired aryl-tin bond. researchgate.net This methodology offers a greener alternative to traditional methods that require stoichiometric amounts of highly reactive organometallic reagents.

| Aryl Halide | Tin Reagent | Photosensitizer | Solvent | Light Source |

| 4-Iodoanisole | Hexabutylditin | Eosin Y | Acetonitrile (B52724) | Blue LEDs |

| 4-Bromoanisole | Tributyltin hydride | fac-Ir(ppy)3 | DMF | Visible Light |

Table 2: General conditions for visible light-mediated stannylation.

Radical-Mediated Synthetic Pathways

Radical-mediated reactions offer another avenue for the synthesis of organostannanes. While less common for the direct synthesis of aryl stannanes from aryl precursors, radical pathways can be employed. For instance, the reaction of an aryl halide with a trialkyltin hydride, such as tributyltin hydride (Bu3SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), can lead to the formation of the aryl stannane (B1208499). organic-chemistry.org

In this process, the radical initiator generates a tributyltin radical from tributyltin hydride. This tin radical can then react with the aryl halide in a radical chain process to yield the desired this compound. However, this method can sometimes be complicated by side reactions, such as reduction of the aryl halide.

A related approach involves the free-radical-mediated reaction of allylic sulfones with tributyltin hydride, which has been used to prepare allylic stannanes. capes.gov.br A similar strategy could potentially be adapted for the synthesis of aryl stannanes from suitable aryl sulfone precursors.

Transition Metal-Catalyzed Synthesis

Transition metal catalysis, particularly with palladium, has revolutionized organic synthesis. These methods offer high efficiency and functional group tolerance for the formation of carbon-tin bonds.

Palladium-Catalyzed Methods

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of organostannanes. The Stille reaction, which typically involves the coupling of an organostannane with an organic halide, can be conceptually reversed to synthesize the organostannane itself.

This approach involves the reaction of an aryl halide or triflate (e.g., 4-bromoanisole, 4-iodoanisole, or 4-methoxyphenyl (B3050149) triflate) with a tin-containing reagent, such as hexabutylditin ((Bu3Sn)2), in the presence of a palladium catalyst. diva-portal.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the distannane and subsequent reductive elimination to afford the aryl stannane and regenerate the Pd(0) catalyst.

Various palladium catalysts and ligands can be employed to optimize the reaction conditions and yields. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and palladium(II) acetate (B1210297) (Pd(OAc)2) with a phosphine (B1218219) ligand. The choice of solvent, temperature, and additives can significantly influence the outcome of the reaction.

| Aryl Halide/Triflate | Tin Reagent | Palladium Catalyst | Ligand | Solvent |

| 4-Iodoanisole | Hexabutylditin | Pd(PPh3)4 | - | Toluene |

| 4-Bromoanisole | Hexabutylditin | PdCl2(PPh3)2 | - | Xylene |

| 4-Methoxyphenyl triflate | Hexabutylditin | Pd(OAc)2 | P(t-Bu)3 | Dioxane |

Table 3: Typical conditions for palladium-catalyzed synthesis.

This palladium-catalyzed approach is often highly efficient and tolerates a wide range of functional groups, making it a valuable method for the synthesis of complex organostannanes.

Copper-Catalyzed Methods

While palladium dominates the field of cross-coupling, copper-catalyzed reactions offer unique reactivity and are often more cost-effective.

Copper-catalyzed arylstannylation of arynes represents a sophisticated method for constructing ortho-stannylbiaryls. In this transformation, an arylstannane, such as This compound , does not serve as the product but as a key starting material. It reacts with an aryne, a highly reactive intermediate generated in situ, for example, from 2-(trimethylsilyl)aryl triflates.

The reaction involves the copper-catalyzed insertion of the aryne into the carbon-tin bond of this compound. This process synchronously constructs a new C(aryl)-C(aryl) bond and a C(aryl)-metal bond, leading to complex biaryl and teraryl structures that can be used for further functionalization. The precise control over single or dual insertion of arynes can be achieved by adjusting the stoichiometry of the aryne precursor.

A plausible mechanism involves transmetalation between the arylstannane and a copper(I) salt. The resulting arylcopper species then undergoes a nucleophilic attack on the aryne, followed by capture with a tin species to yield the ortho-stannylbiaryl product.

Metal-Free Synthetic Strategies

To circumvent the cost and potential toxicity of transition metals, metal-free synthetic methods are an area of active research.

A notable metal-free approach for arylstannane synthesis is the cross-coupling of aryl triazenes with hexaalkyldistannanes, mediated by the Lewis acid boron trifluoride etherate (BF₃·OEt₂). researchgate.net This method offers a new strategy for creating carbon-tin bonds under mild, room-temperature conditions. To produce this compound, a triazene (B1217601) derived from 4-methoxyaniline would be reacted with hexabutyldistannane.

The reaction is promoted by BF₃·OEt₂, which activates the aryl triazene, facilitating the cleavage of a carbon-nitrogen bond and subsequent coupling with the hexaalkyldistannane. researchgate.net This approach has been successfully applied to produce a variety of aryl trimethylstannanes in moderate to good yields and is noted for its operational simplicity. researchgate.net

| Aryl Triazene Substrate | Stannane Reagent | Mediator | Yield |

| 1-(4-Methoxyphenyl)-3,3-diethyltriaz-1-ene | (Bu₃Sn)₂ | BF₃·OEt₂ | Good |

| 1-Phenyl-3,3-diethyltriaz-1-ene | (Me₃Sn)₂ | BF₃·OEt₂ | 81% |

| 1-(4-Chlorophenyl)-3,3-diethyltriaz-1-ene | (Me₃Sn)₂ | BF₃·OEt₂ | 75% |

Data adapted from a study on the BF₃·OEt₂-mediated synthesis of aryl trimethylstannanes. researchgate.net

Photostimulated Reactions with Triorganostannyl Anions

The formation of this compound can be achieved through a photostimulated radical-nucleophilic substitution (SRN1) mechanism. This process involves the reaction of a triorganostannyl anion, such as the tributylstannyl anion (Bu₃Sn⁻), with an aryl halide, like 4-chloroanisole (B146269) or 4-bromoanisole. The SRN1 mechanism is a chain reaction initiated by the transfer of an electron to the aryl halide, which can be induced by photochemical irradiation.

The key steps of the SRN1 mechanism for the synthesis of this compound are as follows:

Initiation: An electron is transferred to the 4-haloanisole (e.g., 4-chloroanisole), often under UV irradiation, to form a radical anion.

Propagation:

The radical anion fragments to produce a 4-methoxyphenyl radical and a halide anion.

The 4-methoxyphenyl radical then reacts with the tributylstannyl anion to form the radical anion of the product, this compound.

This radical anion transfers an electron to another molecule of 4-haloanisole, regenerating the initial radical anion and forming the neutral this compound product, thus continuing the chain.

While specific yield data for the synthesis of this compound via this method is not extensively documented in readily available literature, analogous reactions have been reported with high efficiency. For instance, the photostimulated reaction of trimethylstannyl anions (Me₃Sn⁻) with p-chloroanisole has been shown to produce the corresponding stannane product in nearly 100% yield. It is important to note that for more reactive aryl halides, such as bromides and iodides, competing reaction pathways like halogen-metal exchange can occur, potentially reducing the yield of the desired stannane.

Transmetalation-Based Synthetic Routes

Transmetalation reactions provide a powerful and often high-yielding pathway to organostannanes. This approach involves the transfer of an organic group from a more electropositive metal to tin.

Transfer of Aryl Groups from Boron to Tin via Arylboronic Acids and Tributyltin Methoxide (B1231860)

A straightforward and efficient method for the synthesis of aryltributylstannanes, including this compound, is the transmetalation of an aryl group from a boron-containing compound to a tin alkoxide. Specifically, the reaction between an arylboronic acid and tributyltin methoxide offers a direct route to the desired product.

Research has demonstrated that the transfer of an aryl group from boron to tin can be accomplished by treating an arylboronic acid with tributyltin methoxide. researchgate.net The reaction is typically carried out under neat (solvent-free) conditions at elevated temperatures. This method is notable for its simplicity and high efficiency.

Table 1: Synthesis of Aryltributylstannanes via Transmetalation

| Arylboronic Acid | Reaction Conditions | Product | Yield |

| 4-Methoxyphenylboronic acid | Tributyltin methoxide, 100 °C, 1 h, neat | This compound | High |

| Phenylboronic acid | Tributyltin methoxide, 100 °C, 1 h, neat | Tributyl(phenyl)stannane | 98% |

| 4-Methylphenylboronic acid | Tributyltin methoxide, 100 °C, 1 h, neat | Tributyl(4-methylphenyl)stannane | 99% |

| 4-Chlorophenylboronic acid | Tributyltin methoxide, 100 °C, 1 h, neat | Tributyl(4-chlorophenyl)stannane | 95% |

Data adapted from studies on the general preparation of aryltributylstannanes. researchgate.net

The reaction proceeds by the nucleophilic attack of the methoxide on the boron atom, facilitating the transfer of the aryl group to the electrophilic tin atom. This methodology is attractive due to the commercial availability of a wide range of arylboronic acids and the high yields generally obtained.

Development of One-Pot Synthetic Sequences Involving this compound Precursors

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. nih.gov In the context of this compound, one-pot procedures can be designed where the stannane is generated in situ from a suitable precursor and then immediately utilized in a subsequent cross-coupling reaction.

A prominent example of such a sequence is a one-pot borylation/Stille coupling or a one-pot stannylation/Stille coupling. For instance, a 4-haloanisole can be converted to this compound, which is then coupled with another aryl halide in the same reaction vessel to form a biaryl product.

A plausible one-pot sequence for the synthesis of a 4-methoxy-substituted biaryl could involve the following steps:

In Situ Formation of this compound: 4-Iodoanisole is reacted with a tin source, such as hexabutyldistannane, in the presence of a palladium catalyst to generate this compound.

Stille Coupling: Upon formation of the stannane, a second aryl halide (Ar-X) is added to the reaction mixture, along with a suitable palladium catalyst and ligands, to effect a Stille cross-coupling reaction, yielding the desired biaryl product (4-MeO-C₆H₄-Ar).

This approach has been successfully applied to the synthesis of various diaryl ketones, where an aryltributylstannane is formed in situ from an arylboronic acid and tributyltin methoxide, followed by a palladium-catalyzed cross-coupling with an aroyl chloride without an intermediate isolation step. researchgate.net This demonstrates the feasibility and utility of one-pot sequences involving the in-situ generation of aryltributylstannanes for the efficient construction of complex molecules.

Reactivity of Tributyl 4 Methoxyphenyl Stannane in Cross Coupling Reactions

The Stille Cross-Coupling Paradigm

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The reaction is compatible with a wide range of functional groups and has been extensively used in the synthesis of complex molecules, including natural products. nih.gov The general catalytic cycle involves the oxidative addition of the organic halide to a palladium(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org

Coupling with Aryl Halides and Pseudohalides for Biaryl Synthesis

Tributyl(4-methoxyphenyl)stannane readily participates in Stille cross-coupling reactions with a variety of aryl halides (iodides, bromides) and pseudohalides (triflates) to produce 4-methoxybiaryl derivatives. nih.govwikipedia.orgnih.gov These reactions are fundamental in constructing the core structures of many biologically active compounds and advanced materials. The reactivity of the aryl electrophile generally follows the order: I > Br ≈ OTf > Cl. wikipedia.org

Aryl triflates are effective electrophiles in Stille coupling reactions, often exhibiting reactivity comparable to aryl bromides. wikipedia.org The coupling of this compound with aryl triflates provides a valuable route to biaryls, especially when the corresponding aryl halides are less accessible or stable. For instance, the cross-coupling of various aryl triflates with organostannanes has been successfully demonstrated. nih.gov While specific examples directly detailing the coupling of this compound with a wide array of aryl triflates in the provided search results are limited, the general reactivity pattern of the Stille reaction supports this transformation. wikipedia.orgnih.gov

A study on the Stille cross-coupling of aryl mesylates and tosylates, which are less reactive than triflates, successfully coupled various arylstannanes with these sulfonates. nih.gov This suggests that the more reactive aryl triflates would also be suitable coupling partners for this compound under similar or milder conditions.

Table 1: Representative Stille Coupling of Arylstannanes with Aryl Sulfonates This table is illustrative of the types of couplings possible, as detailed data for this compound with aryl triflates was not available in the search results.

| Aryl Sulfonate Electrophile | Organostannane | Product | Yield (%) |

| 2-Naphthyl methanesulfonate | Tributyl(phenyl)stannane | 2-Phenylnaphthalene | 86 |

| 4-tert-Butylphenyl methanesulfonate | Tributyl(phenyl)stannane | 4-tert-Butylbiphenyl | 81 |

| 3-Methoxyphenyl methanesulfonate | Tributyl(phenyl)stannane | 3-Methoxybiphenyl | 75 |

| 4-Fluorophenyl methanesulfonate | Tributyl(phenyl)stannane | 4-Fluorobiphenyl | 72 |

Data sourced from a study on Stille couplings of aryl sulfonates. nih.gov

Historically, the use of aryl chlorides in Stille reactions was limited due to their lower reactivity towards oxidative addition to palladium(0) catalysts. nih.govlibretexts.org However, significant advancements in ligand design have enabled the efficient coupling of aryl chlorides. The development of bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228), has been instrumental in this progress. nih.gov These ligands facilitate the oxidative addition of the otherwise unreactive C-Cl bond to the palladium center, thereby expanding the scope of the Stille reaction to include more readily available and cost-effective aryl chlorides. nih.govresearchgate.net A catalyst system employing a biaryl monophosphine ligand, XPhos, has been shown to effectively couple aryl chlorides with various tributylarylstannanes, yielding biaryl products in good to excellent yields. researchgate.net

Optimization of Catalytic Systems and Ligand Design in Stille Coupling

The efficiency and selectivity of the Stille coupling reaction are highly dependent on the catalytic system, which includes the palladium source and the ancillary ligands. nih.govorganic-chemistry.orgnih.gov Optimization of these components is crucial for achieving high yields, accommodating a broader range of substrates, and performing reactions under milder conditions. nih.gov

The active catalyst in the Stille cycle is a palladium(0) species. libretexts.org While pre-formed palladium(0) complexes like Pd(PPh₃)₄ can be used directly, it is more common to generate the active catalyst in situ from more stable and readily available palladium(II) precursors such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. youtube.comnih.gov This in situ reduction is often effected by one of the reagents in the reaction mixture, such as the organostannane or a phosphine ligand. youtube.com

The general process for the in situ generation of Pd(0) from a Pd(II) salt involves the reaction of the Pd(II) precursor with the organometallic reagent. This can lead to the formation of a diaryl palladium species, which then undergoes reductive elimination to produce a biaryl byproduct and the desired Pd(0) catalyst. youtube.com

Alternatively, some cross-coupling reactions can proceed through a Pd(II)-catalyzed pathway, particularly under an oxygen atmosphere, which serves to reoxidize the palladium. nih.gov However, the conventional Stille reaction predominantly operates via a Pd(0)/Pd(II) catalytic cycle. libretexts.org

Ancillary ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. The electronic and steric properties of the ligand significantly influence the rates of oxidative addition and reductive elimination in the catalytic cycle.

Phosphine Ligands: Electron-rich and bulky phosphine ligands are highly effective in promoting Stille cross-coupling reactions. nih.gov High electron density on the phosphine ligand increases the rate of oxidative addition, while steric bulk facilitates the reductive elimination step. For example, trialkylphosphines like tri-tert-butylphosphine and tricyclohexylphosphine, as well as biarylphosphines like XPhos, have demonstrated superior performance, especially with challenging substrates like aryl chlorides. nih.govnih.gov

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have emerged as a powerful class of ligands for various cross-coupling reactions, including the Stille reaction. uwindsor.ca Their strong σ-donating ability and steric bulk can lead to highly active and stable palladium catalysts. uwindsor.ca The use of very bulky NHC ligands has been shown to cause substantial rate increases in Stille couplings. uwindsor.ca

Table 2: Effect of Ligands on Stille Coupling Yield This table is a generalized representation based on findings across multiple studies.

| Ligand Type | General Characteristics | Impact on Stille Coupling |

| Triphenylphosphine (PPh₃) | Moderately bulky, good σ-donor | Standard ligand, effective for reactive electrophiles (iodides, bromides). |

| Tri-tert-butylphosphine (P(t-Bu)₃) | Very bulky, strong σ-donor | Highly effective for unreactive electrophiles like aryl chlorides. nih.gov |

| XPhos | Bulky biarylphosphine, strong σ-donor | Excellent for coupling aryl chlorides and sulfonates. nih.govresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Can provide highly active and stable catalysts. uwindsor.ca |

Influence of Additives (e.g., Lithium Chloride, Sodium Chloride) and Solvent Systems on Reaction Outcomes

The efficiency and outcome of Stille cross-coupling reactions involving this compound can be significantly influenced by the choice of additives and the solvent system. Additives like lithium chloride (LiCl) and sodium chloride (NaCl) play a crucial role in facilitating the reaction. The chloride ions are believed to assist in the cleavage of the tin-carbon bond and prevent the formation of unreactive palladium complexes, thereby accelerating the transmetalation step, which is often the rate-determining step in the catalytic cycle. wikipedia.org

The choice of solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (B95107) (THF) are commonly used for Stille reactions. The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic species. uwindsor.ca For instance, more polar solvents can promote the dissociation of ligands from the palladium center, creating a more reactive catalytic species. The selection of an appropriate solvent system is therefore essential for optimizing reaction yields and minimizing side reactions.

Table 1: Effect of Solvent on a Model Stille Coupling Reaction

| Solvent | Yield (%) |

|---|---|

| DMF | ~35% (with side products) msu.edu |

| Toluene | Not specified |

| THF | Not specified |

Note: The specific yield in a given solvent is highly dependent on the substrates, catalyst, and other reaction conditions. The value for DMF is from a specific experiment and may not be representative of all reactions. msu.edu

Comparison of Homogeneous and Heterogeneous Catalysis for Stille Reactions

Stille reactions traditionally employ homogeneous palladium catalysts, which are soluble in the reaction medium. rsc.org These catalysts, typically palladium(0) complexes with phosphine ligands, offer high activity and selectivity. rsc.orgresearchgate.net However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination with residual palladium and complicates catalyst recycling. rsc.orgchemistryworld.com

In contrast, heterogeneous catalysis utilizes a catalyst that exists in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. rsc.org Heterogeneous catalysts, such as palladium supported on charcoal (Pd/C) or other materials, are easily separated from the reaction mixture by simple filtration, allowing for straightforward product purification and catalyst reuse. rsc.org While advantageous in terms of recovery and recycling, heterogeneous catalysts can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts. rsc.org The choice between homogeneous and heterogeneous catalysis for a Stille reaction with this compound depends on a trade-off between the desired reactivity, the ease of product purification, and the importance of catalyst recyclability for a particular application. rsc.orgchemistryworld.com

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Soluble in reaction medium rsc.org | Solid, insoluble in reaction medium rsc.org |

| Activity/Selectivity | Generally high rsc.org | Can be lower than homogeneous rsc.org |

| Catalyst Separation | Difficult, requires techniques like chromatography rsc.org | Easy, by filtration rsc.org |

| Catalyst Recycling | Challenging rsc.org | Generally straightforward rsc.org |

| Example | Pd(PPh₃)₄ | Palladium on Charcoal (Pd/C) |

Substrate Scope and Functional Group Compatibility in Stille Coupling Employing this compound

A significant advantage of the Stille reaction is its broad substrate scope and high functional group tolerance, and reactions employing this compound are no exception. uwindsor.caorgsyn.org This organostannane can be coupled with a wide variety of organic electrophiles. libretexts.org

Compatible Electrophiles:

Aryl iodides

Aryl bromides

Aryl triflates

Acyl chlorides wikipedia.org

Vinyl halides

The Stille reaction is known for its compatibility with a diverse array of functional groups on both the organostannane and the electrophilic coupling partner. uwindsor.caorgsyn.org This tolerance minimizes the need for protecting groups, simplifying synthetic routes to complex molecules.

Tolerated Functional Groups:

Esters

Ketones

Aldehydes

Nitriles

Nitro groups

Ethers

Amides

This wide functional group compatibility makes this compound a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. nih.gov

Other Transition Metal-Mediated Cross-Coupling Reactions

Beyond the well-established palladium-catalyzed Stille reaction, this compound can participate in other transition metal-mediated cross-coupling reactions, expanding its synthetic utility.

Copper-Mediated Cross-Coupling

Copper catalysts offer an alternative to palladium for certain cross-coupling reactions, often with unique reactivity and advantages.

Copper-catalyzed carboxylation reactions utilizing carbon dioxide (CO₂) as a C1 source have emerged as a valuable method for the synthesis of carboxylic acids. nih.gov In this context, this compound can serve as the nucleophilic partner in a copper-mediated carboxylation to produce 4-methoxybenzoic acid. These reactions are significant as they utilize an abundant and inexpensive C1 source. nih.gov The development of efficient copper-catalyzed carboxylation reactions continues to be an active area of research. nih.gov

Aryl thioethers are important structural motifs in many biologically active compounds and functional materials. nih.govnsf.gov A ligand-free, copper(I)-mediated cross-coupling of organostannanes, including this compound, with sulfur electrophiles provides a direct route to aromatic thioethers. nsf.gov This method avoids the use of often expensive and air-sensitive phosphine ligands. The reaction proceeds by coupling the organostannane with electrophilic sulfur sources like disulfides or N-thiosuccinimides, promoted by a simple copper(I) salt such as copper(I) chloride (CuCl). nsf.gov This protocol offers a straightforward and efficient way to form carbon-sulfur bonds. nih.govnsf.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Lithium chloride |

| Sodium chloride |

| Dimethylformamide |

| N-methyl-2-pyrrolidone |

| Tetrahydrofuran |

| Palladium on charcoal |

| 4-methoxybenzoic acid |

| Carbon dioxide |

| Copper(I) chloride |

Fluorination of Aryl Stannanes

The synthesis of aryl fluorides from arylstannanes like this compound can be achieved through different methodologies, most notably through copper-mediated nucleophilic fluorination and silver-mediated electrophilic fluorination.

Copper-Mediated Nucleophilic Fluorination: This method utilizes a copper(II) salt to facilitate the reaction between the arylstannane and a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF). nih.gov Research has shown that the reaction of various tributylarylstannanes proceeds efficiently under mild conditions. For instance, the fluorination of arylstannanes can be accomplished in as little as 15 minutes at 60°C in acetonitrile (B52724) (CH₃CN), using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as the mediator and 18-crown-6 (B118740) as a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. nih.gov The reaction demonstrates compatibility with both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov Stannanes bearing an electron-donating group, such as the 4-methoxy group found in the title compound, react efficiently to form the corresponding fluorinated products in good yields. nih.gov This transformation is significantly faster than the analogous fluorination of arylboronate esters, highlighting the advantageous reactivity of the tin-carbon bond in this process. nih.gov

| Arylstannane Substrate | Catalyst System | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Tributyl(phenyl)stannane | Cu(OTf)₂, KF, 18-crown-6 | CH₃CN | 60°C | 15 min | 51 |

| This compound | Cu(OTf)₂, KF, 18-crown-6 | CH₃CN | 60°C | 15 min | 65 |

| Tributyl(4-acetylphenyl)stannane | Cu(OTf)₂, KF, 18-crown-6 | CH₃CN | 60°C | 15 min | 55 |

Silver-Mediated Electrophilic Fluorination: An alternative route to aryl fluorides is through electrophilic fluorination, often mediated or catalyzed by silver salts. harvard.edunih.gov In this approach, an electrophilic fluorine source, such as Selectfluor, is used to deliver a fluorine cation to the nucleophilic aryl group of the stannane (B1208499). Stoichiometric amounts of a silver(I) salt, like silver triflate (AgOTf), can mediate the reaction, which is operationally simple and proceeds rapidly at room temperature. harvard.edu More advanced protocols have established a silver-catalyzed version of this reaction, which is more atom-economical. nih.gov For example, using a catalytic amount of silver(I) oxide (Ag₂O), a variety of functionalized arylstannanes can be converted to their corresponding aryl fluorides. nih.gov This method exhibits remarkable functional group tolerance, allowing for the late-stage fluorination of complex molecules. harvard.edunih.gov

| Aryl Group (Ar) in ArSnBu₃ | Catalyst | Fluorinating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 4-CF₃C₆H₄ | 5 mol% Ag₂O | F-TEDA-PF₆ | CH₃CN/H₂O | 90°C | 72 |

| 4-MeOC₆H₄ | 5 mol% Ag₂O | F-TEDA-PF₆ | CH₃CN/H₂O | 90°C | 78 |

| 2,6-(CH₃)₂C₆H₃ | 5 mol% Ag₂O | F-TEDA-PF₆ | CH₃CN/H₂O | 90°C | 85 |

Mizoroki-Heck Type Reactions involving this compound

While the canonical Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene, research has demonstrated that organotin compounds such as this compound can participate in a "Mizoroki-Heck type" reaction. oup.com This non-canonical pathway circumvents the need for an aryl halide and instead uses the organostannane as the arylating agent for an alkene.

The reaction is catalyzed by a palladium(II) source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), without the need for a Pd(0) catalyst that is typical for standard Heck reactions. oup.com In a specific example, the reaction of this compound with butyl acrylate (B77674) in the presence of a stoichiometric amount of Pd(OAc)₂ yielded the corresponding substituted alkene, 4-vinylanisole, in 55% yield after 24 hours at 70°C. oup.com

The proposed mechanism for this transformation begins with the transmetalation of the 4-methoxyphenyl (B3050149) group from the tin atom to the palladium(II) center. This is followed by the characteristic steps of the Mizoroki-Heck cycle: migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to release the final product and a palladium-hydride species. oup.com This demonstrates an alternative activation pathway for C-C bond formation, leveraging the reactivity of the organostannane directly with the alkene under palladium(II) catalysis.

| Organostannane | Alkene | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Butyl Acrylate | Pd(OAc)₂ (stoichiometric) | Not specified | 70°C, 24 h | 4-Vinylanisole | 55 |

Transmetalation Reactions for Subsequent Functionalization

Transmetalation is a fundamental step in many cross-coupling reactions involving organometallic reagents like this compound. acs.orgthieme-connect.de This process involves the transfer of the 4-methoxyphenyl organic ligand from the tin atom to a transition metal catalyst, typically palladium. thieme-connect.deumich.edu This step is crucial as it forms a new organopalladium intermediate, which is the key player in the subsequent bond-forming steps of the catalytic cycle. umich.edu

The general form of this reaction can be represented as: Ar-Sn(Bu)₃ + M-X → Ar-M + X-Sn(Bu)₃ (where Ar = 4-methoxyphenyl, M = Transition Metal-Ligand complex, X = Halide or other leaving group)

This transmetalation is the initiating step for the functionalization of the 4-methoxyphenyl group in widely used reactions such as the Stille coupling. thieme-connect.denih.gov In the Stille reaction, this compound reacts with an organic halide in the presence of a palladium(0) catalyst. The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) center, followed by transmetalation with the stannane to form a diorganopalladium(II) species. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nih.govscispace.com

Similarly, in the Mizoroki-Heck type reaction discussed previously, the proposed mechanism relies on the transmetalation of the 4-methoxyphenyl group to a Pd(II) catalyst as the entry point into the catalytic cycle. oup.com The efficiency of the transmetalation step is influenced by factors such as the nature of the metal catalyst, the ligands on the metal, and the solvent system. thieme-connect.denih.gov The robust and generally irreversible nature of transmetalation from tin makes arylstannanes like this compound highly reliable reagents for introducing specific aryl groups into complex molecules. acs.org

Mechanistic Investigations of Reactions Involving Tributyl 4 Methoxyphenyl Stannane

Elucidation of the Stille Coupling Mechanism

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. chemistryscore.com The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org This reaction is valued for its tolerance of a wide array of functional groups. jk-sci.com

The catalytic cycle of the Stille coupling is initiated by the oxidative addition of an organic electrophile, such as an aryl halide or triflate, to a palladium(0) complex. chemistryscore.comyoutube.com This step involves the insertion of the palladium atom into the carbon-halogen bond, which results in the formation of a 16-electron palladium(II) intermediate. libretexts.org The active catalyst is typically a 14-electron Pd(0) species, formed from the dissociation of ligands from a more stable precatalyst like Pd(PPh₃)₄. youtube.comlibretexts.org

The oxidative addition is a concerted process that initially yields a cis-palladium(II) complex. youtube.comuwindsor.ca However, this cis-isomer is often in rapid equilibrium with its more thermodynamically stable trans-isomer, which is frequently the only palladium(II) intermediate observed under catalytic conditions. libretexts.orguwindsor.camdma.ch The rate of this isomerization can be very fast, meaning the initial cis complex may not be detectable. uwindsor.ca For the coupling involving tributyl(4-methoxyphenyl)stannane, the electrophile would typically be an aryl or vinyl halide/triflate that undergoes oxidative addition to the Pd(0) center. While electron-rich aryl halides generally undergo slower oxidative addition, the choice of ligands and reaction conditions can be optimized to facilitate this crucial first step. youtube.comharvard.edu

Table 1: Key Features of the Oxidative Addition Step

| Feature | Description | Citation |

| Catalyst | Typically a Pd(0) complex, often generated in situ from a Pd(0) or Pd(II) precatalyst. | youtube.comlibretexts.org |

| Electrophile | Organic halides (R-X, where X = I, Br, Cl) or pseudohalides (e.g., triflates, OTf). | wikipedia.org |

| Mechanism | Concerted addition of the Pd(0) catalyst to the R-X bond. | libretexts.orguwindsor.ca |

| Initial Product | A square planar cis-[Pd(R)(X)L₂] complex. | youtube.comuwindsor.ca |

| Isomerization | The initial cis-complex rapidly isomerizes to the more stable trans-complex. | libretexts.orgmdma.ch |

Characterization of the Transmetalation Step

Following oxidative addition, the transmetalation step occurs, which is broadly considered the rate-determining step of the Stille coupling. wikipedia.orgmdma.ch In this stage, the organic group from the organostannane reagent is transferred to the palladium(II) complex, displacing the halide or pseudohalide. For this compound, the 4-methoxyphenyl (B3050149) group is transferred to the palladium center. The three butyl groups are considered "non-transferable" or "dummy" ligands. nih.gov

Kinetic studies on the coupling of organostannanes, including those with a 4-methoxyphenyl group, have shed light on this process. mdma.ch The transmetalation is often proposed to proceed through an associative mechanism, where the organostannane coordinates to the palladium complex. wikipedia.org This can form a transient, pentacoordinate palladium species. wikipedia.org However, an alternative mechanism suggests a cyclic transition state involving the palladium center, the halide, the tin atom, and the transferring aryl group. mdma.ch Dissociation of a ligand from the trans-palladium(II) complex to form a more coordinatively unsaturated, three-coordinate species is believed to facilitate the transmetalation. mdma.ch The presence of excess ligands in the solution can, therefore, retard the reaction rate. mdma.ch

Studies by Casado and Espinet specifically investigated the transmetalation involving (4-methoxyphenyl)tributylstannane. mdma.ch Their kinetic data supported an associative transmetalation step. mdma.ch The reaction between trans-[Pd(C₆Cl₂F₃)I(AsPh₃)₂] and this compound followed a rate law consistent with a mechanism involving the release of a triphenylarsine (B46628) (AsPh₃) ligand. mdma.ch

Table 2: Proposed Mechanisms for Transmetalation

| Mechanism Type | Description | Citation |

| Associative | The organostannane coordinates to the palladium complex, forming a transient pentavalent intermediate before ligand detachment. | wikipedia.org |

| Dissociative | A ligand first dissociates from the palladium complex, creating a more reactive, coordinatively unsaturated species that then reacts with the organostannane. | mdma.ch |

| Cyclic/Concerted | Involves a bridged, cyclic transition state with the palladium, halide, tin, and transferring group. | mdma.ch |

Investigation of the Reductive Elimination Step

The final step in the catalytic cycle is reductive elimination, where the two organic groups coupled on the palladium center are expelled as the final product, regenerating the palladium(0) catalyst. chemistryscore.com For this step to occur, the two organic fragments (in this case, the 4-methoxyphenyl group and the group from the organic halide) must be in a cis orientation on the square planar palladium complex. libretexts.org If the intermediate from the transmetalation step is in a trans configuration, a trans-to-cis isomerization must precede reductive elimination. youtube.com

The reductive elimination from the 16-electron tetravalent intermediate can sometimes be slow. wikipedia.org The process can be accelerated by the dissociation of a ligand to form a 14-electron, T-shaped intermediate, which facilitates the bond formation. wikipedia.orglibretexts.org Alternatively, association of an extra ligand can form a trigonal bipyramidal structure that places the two organic groups in a suitable position for elimination. libretexts.org This step concludes the catalytic cycle, allowing the regenerated Pd(0) catalyst to participate in a new round of oxidative addition. chemistryscore.com

The choice of ligands and the use of additives play a crucial role in modulating the efficiency and outcome of the Stille coupling. Ligands, typically phosphines, influence the electronic and steric environment of the palladium center, affecting the rates of the individual steps in the catalytic cycle. harvard.edu Electron-rich and sterically hindered ligands can accelerate the reaction, in part by promoting the reductive elimination step. harvard.edu

Additives can have a profound impact on the reaction rate, particularly on the rate-limiting transmetalation step.

Copper(I) Salts: The addition of copper(I) iodide (CuI) can lead to significant rate accelerations. harvard.edu This effect is attributed to the ability of CuI to act as a scavenger for free ligands, which are known to inhibit the transmetalation step. harvard.edu

Fluoride (B91410) Ions: Fluoride sources, such as cesium fluoride (CsF) or potassium fluoride (KF), can coordinate to the organotin reagent. harvard.edumsu.edu This forms a hypervalent tin species, which is more nucleophilic and facilitates a more rapid transfer of the organic group to the palladium center. harvard.edumsu.edu

These additives help to overcome slow reaction kinetics, especially when using less reactive substrates like electron-poor organostannanes. harvard.edu

Exploration of Radical Pathways in Organostannane Reactivity

While palladium-catalyzed cycles are the most prominent reaction pathways for this compound, the formation of the arylstannane itself can involve radical mechanisms.

The synthesis of arylstannanes can be achieved through a radical nucleophilic substitution, or SRN1, mechanism. researchgate.net This process is a chain reaction that proceeds through radical and radical anion intermediates. researchgate.netchim.it The SRN1 mechanism offers a pathway to form aryl-tin bonds under conditions that may be milder than some traditional methods. researchgate.net

The general SRN1 cycle involves the following steps:

Initiation: An electron is transferred to the aromatic substrate (ArX) to form a radical anion (ArX•⁻). This initiation can be achieved photochemically, electrochemically, or by using solvated electrons (e.g., from alkali metals in liquid ammonia). researchgate.netchim.itinflibnet.ac.in

Fragmentation: The radical anion fragments, losing the leaving group (X⁻) to form an aryl radical (Ar•). chim.it

Coupling: The aryl radical reacts with a nucleophile, in this case, a stannyl (B1234572) anion (like R₃Sn⁻), to form a new radical anion of the desired product (ArSnR₃•⁻). researchgate.net

Propagation: This product radical anion then transfers an electron to a new molecule of the starting aromatic substrate (ArX), forming the final arylstannane product (ArSnR₃) and regenerating the initial radical anion (ArX•⁻) to continue the chain. chim.it

Research has shown that arylamines can be converted into aryltrimethylammonium salts, which then react with sodium trimethylstannide in liquid ammonia (B1221849) to afford aryltrimethylstannanes in good yields via the SRN1 mechanism. researchgate.net For example, the (4-methoxyphenyl)trimethylammonium salt has been successfully used as a substrate to produce the corresponding arylstannane. researchgate.net This demonstrates that the SRN1 pathway is a viable and effective method for the synthesis of precursors like this compound, starting from appropriately functionalized aromatic compounds. researchgate.net

Experimental Evidence Supporting Radical Intermediates in Stannane (B1208499) Transformations

While many organometallic reactions are described by ionic or concerted pathways, the potential involvement of radical intermediates in the transformations of organostannanes has been a subject of significant investigation. The detection and characterization of these transient species are challenging, necessitating specialized experimental techniques.

One of the primary methods to infer the presence of short-lived radical intermediates is through the use of radical clocks . windows.netyoutube.com A radical clock is a molecule that undergoes a predictable unimolecular rearrangement at a known rate if it exists as a radical. windows.netillinois.edu In the context of a reaction involving this compound, a radical clock precursor would be introduced into the reaction mixture. If a radical intermediate is formed from the stannane, it can react with the radical clock. The competition between the rearrangement of the radical clock and its trapping by another species in the reaction mixture allows for the determination of the rate of the trapping reaction and provides evidence for the existence of the radical pathway. researchgate.nettaylorandfrancis.com For instance, cyclopropylcarbinyl radicals are known to open rapidly, and their use as radical clocks can indicate the presence of radical intermediates if ring-opened products are observed. windows.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a direct method for detecting and characterizing species with unpaired electrons, such as radicals. mdpi.comnih.gov By subjecting a reaction mixture to a strong magnetic field and microwave radiation, an EPR spectrum can be obtained, which provides information about the electronic structure and environment of the radical species. researchgate.netrsc.org For reactions involving this compound, in situ EPR studies could potentially identify and characterize any organotin or other radical intermediates formed during the reaction. qub.ac.uk The hyperfine coupling constants observed in the EPR spectrum can give insights into which nuclei the unpaired electron is interacting with, thus helping to elucidate the structure of the radical. mdpi.com

While direct experimental evidence specifically for radical intermediates in reactions of this compound is not extensively documented in readily available literature, the principles of radical clock experiments and EPR spectroscopy represent the key experimental strategies that would be employed to probe for such pathways.

Computational Studies and Theoretical Insights into Organostannane Reactivity

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of organometallic reactions. osaka-u.ac.jp Theoretical studies provide detailed insights into reaction pathways, transition states, and the factors governing reactivity and selectivity that are often difficult to obtain through experimental means alone.

Application of Density Functional Theory (DFT) in Organostannane Chemistry

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the mechanisms of reactions involving organostannanes, including the Stille cross-coupling reaction. researchgate.net DFT calculations allow for the exploration of the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov

Analysis of Bond Nature and Energetics in Stannane Derivatives

Understanding the nature and strength of the chemical bonds within this compound is fundamental to predicting its reactivity. The key bond involved in its cross-coupling reactions is the Sn-C(aryl) bond. Computational methods, particularly DFT, can be employed to calculate important energetic parameters such as bond dissociation energies (BDEs).

| Bond | Bond Dissociation Energy (kJ/mol at 298 K) |

|---|---|

| CH3–C6H5 | 389 |

| C6H5–C6H5 | 418 |

| CH3–OCH3 | 335 |

This table presents representative bond dissociation energies for related organic compounds to provide context for the energetics of the bonds in this compound. Data sourced from ucsb.edu.

Computational Prediction and Rationalization of Ligand Effects on Selectivity and Reactivity

In palladium-catalyzed cross-coupling reactions, the ligands coordinated to the palladium center play a crucial role in determining the reaction's efficiency, selectivity, and scope. Computational studies using DFT have been extensively used to predict and rationalize the effects of different ligands on the reactivity of organostannanes like this compound.

The table below illustrates how the choice of ligand can influence the calculated activation barriers in a model Stille reaction, highlighting the power of computational prediction.

| Ligand on Palladium | Calculated Activation Barrier for Transmetalation (kcal/mol) |

|---|---|

| PH3 | 15.2 |

| P(CH3)3 | 18.5 |

| AsH3 | 14.1 |

This table shows representative calculated activation barriers for the transmetalation step in a model Stille reaction with different ligands. The data illustrates the electronic and steric effects of ligands on reactivity. Note that these are for a model system and not specifically for this compound.

Computational Verification of Experimental Observations in Complex Reactions

A powerful application of computational chemistry is its ability to verify and provide a deeper understanding of experimental observations. researchgate.net In the context of reactions involving this compound, DFT calculations can be used to model the proposed mechanistic pathways and compare the computed outcomes with experimental results.

For example, if a particular product distribution or stereochemical outcome is observed experimentally, DFT calculations can be performed to explore the different reaction pathways leading to these products. By comparing the calculated energy barriers for these pathways, it is often possible to rationalize why one product is formed preferentially over another. This synergy between computation and experiment provides a more complete and robust understanding of the reaction mechanism. In some cases, computational studies have revealed that the mechanism is more complex than initially proposed, involving intermediates or pathways not readily detectable by experimental methods. researchgate.net

Applications of Tributyl 4 Methoxyphenyl Stannane in Complex Molecule Synthesis

Synthesis of Diverse Biaryl Compounds

The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic halide or triflate, is a cornerstone of biaryl synthesis. Tributyl(4-methoxyphenyl)stannane serves as the source of the 4-methoxyphenyl (B3050149) group in these reactions. This methodology is pivotal in constructing the core structures of numerous complex molecules. For instance, the C5–C5' linkage between cyclotryptophan residues in the antibiotic himastatin (B1244360) was formed using an early-stage Stille coupling. nih.gov

Preparation of Aromatic Ketones

The reaction of this compound with acyl chlorides, catalyzed by a palladium complex, provides a direct route to aromatic ketones. This method is valued for its high yields and tolerance of a wide range of functional groups.

Formation of Carbon-Heteroatom Bonds (e.g., Aryl Phosphines, Arsines, Stibines, and Selenides)

Beyond carbon-carbon bond formation, this compound facilitates the creation of carbon-heteroatom bonds. osaka-u.ac.jp Palladium-catalyzed cross-coupling reactions with appropriate heteroatom-containing electrophiles can yield aryl phosphines, arsines, stibines, and selenides. nih.gov These compounds are significant as ligands for transition metal catalysts and as components of materials with unique electronic properties.

Construction of Advanced Synthetic Intermediates

The versatility of this compound extends to the synthesis of key precursors for a variety of complex molecular architectures.

The strategic application of this compound has been instrumental in the total synthesis of several natural products.

Himastatin: In a landmark synthesis, an early-stage Stille coupling was employed to construct the central biaryl linkage of himastatin, a complex homodimeric antibiotic. nih.gov

Chloropeptin: The synthesis of chloropeptin, a macrocyclic peptide, has involved intricate strategies where related organostannanes and cross-coupling reactions play a crucial role in forming key bonds within the complex structure. nih.govresearchgate.netnih.govscispace.com

Grandilodine C: While direct use of this compound in the synthesis of Grandilodine C is not explicitly detailed in the provided context, the synthesis of related complex natural products often relies on the principles of Stille coupling for which this reagent is a prime example.

This compound is categorized as a building block for aromatic cyclic structures, indicating its utility in the synthesis of polyaromatic systems. matrix-fine-chemicals.com These systems are of interest for their applications in materials science, particularly in the development of organic electronics.

The synthesis of derivatives of tacrine (B349632), a compound investigated for its potential in treating Alzheimer's disease, often involves the introduction of various substituted phenyl groups. nih.govnih.gov Research has shown that incorporating a 4-methoxyphenyl substituent can lead to potent acetylcholinesterase inhibitors. nih.gov While direct use of this compound is not always specified, the Stille coupling represents a powerful method for creating the necessary carbon-carbon bonds to attach such moieties to the core tacrine structure. mdpi.com

Regioselective Construction of Ortho-Stannylbiaryls and Teraryls

The direct use of this compound for the regioselective construction of ortho-stannylbiaryls and teraryls through methods like directed C-H stannylation is not extensively documented in the surveyed scientific literature. Typically, the synthesis of such regiochemically defined stannanes involves a different strategy known as directed ortho-metalation (DoM).

In a DoM approach, a directing metalation group (DMG) on an aromatic ring guides the deprotonation of the adjacent ortho-position by a strong organolithium base. wikipedia.orgorganic-chemistry.orgyoutube.com The resulting aryllithium intermediate is then "quenched" with an electrophile, such as a tributyltin halide (e.g., tributyltin chloride), to install the stannyl (B1234572) group at the ortho-position with high selectivity. wikipedia.orgharvard.edu For example, a methoxy (B1213986) group, similar to that in the title compound, is known to function as a moderate DMG, facilitating lithiation at the nearby ortho-position. wikipedia.orgorganic-chemistry.org While this demonstrates a pathway to ortho-stannylated aromatics, it is an indirect route and does not use this compound as the stannylating agent.

| Concept | Description | Relevance |

| Directed Ortho-Metalation (DoM) | A functional group (DMG) on an aromatic ring directs deprotonation by a strong base (e.g., n-butyllithium) to the adjacent ortho-position, forming an aryllithium species. wikipedia.orguwindsor.ca | This intermediate can be trapped with tributyltin chloride to yield an ortho-stannylated arene. This highlights a strategy for achieving the regioselectivity mentioned but does not directly employ this compound. |

| Directing Metalation Groups (DMGs) | Functional groups containing a heteroatom (e.g., -OMe, -NR₂, -CONR₂) that can coordinate to lithium, facilitating ortho-deprotonation. wikipedia.orgorganic-chemistry.org | The methoxy group is a recognized DMG, making anisole (B1667542) derivatives key substrates for DoM reactions. wikipedia.org |

Preparation of Bis-arylated Heterocycles for Organic Electronic Materials (e.g., Dye-Sensitized Solar Cells, Organic Light-Emitting Diodes)

This compound serves as a crucial building block for synthesizing complex organic molecules used in advanced electronic materials, including dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The 4-methoxyphenyl group is a common electron-donating moiety that can be incorporated into larger molecular frameworks to tune their electronic and photophysical properties.

The primary method for this application is the palladium-catalyzed Stille cross-coupling reaction. wikipedia.org In this reaction, this compound transfers its 4-methoxyphenyl group to an aryl or heteroaryl halide (or triflate), forming a new carbon-carbon bond. This strategy is fundamental to constructing the donor-π-acceptor (D-π-A) architectures typical of organic dyes for DSSCs and the host and emitter materials used in OLEDs. rsc.orgkyushu-u.ac.jp

In Dye-Sensitized Solar Cells (DSSCs): The efficiency of DSSCs relies on dyes that can absorb light and efficiently inject electrons into a semiconductor's conduction band (e.g., TiO₂). kyushu-u.ac.jp D-π-A dyes are designed with an electron-donating part (D), a conjugated π-bridge, and an electron-accepting/anchoring group (A). The 4-methoxyphenyl group, readily installed via Stille coupling with this compound, can act as a potent electron donor, enhancing the light-harvesting capabilities of the dye. rsc.orgresearchgate.net

The table below illustrates potential Stille coupling partners for this compound in the synthesis of precursors for organic electronic materials.

| Heterocyclic Core (Halogenated) | Potential Application | Role of 4-Methoxyphenyl Group |

| Dihalogenated Thiophene/Bithiophene | DSSC, OLED | Electron donor, π-conjugation extension |

| Dihalogenated Benzothiadiazole | DSSC, OLED | Electron donor to a common acceptor core |

| Dihalogenated Carbazole | DSSC, OLED Host | Electron donor, enhances hole-transport properties |

| Dihalogenated Quinoxaline | DSSC | Electron-donating component of a D-π-A dye researchgate.net |

| Dihalogenated Phenothiazine | DSSC, OLED | Potent electron donor for high efficiency kyushu-u.ac.jp |

Radiosynthetic Applications for Isotopic Labeling (e.g., Carbon-11-Labeled Compounds)

Organostannanes, particularly aryltributylstannanes, are highly valuable precursors in radiosynthesis for producing positron emission tomography (PET) tracers. The short half-life of carbon-11 (B1219553) (t½ ≈ 20.4 minutes) necessitates rapid and high-yielding labeling reactions, a requirement that stannane-based methods often meet. nih.gov this compound is an exemplary precursor for introducing a carbon-11 label into aromatic systems. nih.govnih.govacs.org

Direct [¹¹C]Carboxylation: A key application involves the copper(I)-mediated carboxylation of this compound with cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂). nih.govacs.org This reaction provides a direct and efficient route to [¹¹C]4-methoxybenzoic acid, a potentially valuable labeled building block or a final tracer product. The method is advantageous as it proceeds under mild conditions (atmospheric pressure of [¹¹C]CO₂) and has been successfully automated for radiopharmaceutical production. nih.govacs.org

| Reaction | Description |

| Copper(I)-Mediated [¹¹C]Carboxylation | This compound reacts with [¹¹C]CO₂ in the presence of a copper(I) salt (e.g., CuI or CuTC) and an amine base/ligand (e.g., TMEDA) in a polar aprotic solvent. nih.govacs.org |

| Precursor | This compound |

| Labeling Agent | [¹¹C]Carbon Dioxide ([¹¹C]CO₂) |

| Product | [¹¹C]4-methoxybenzoic acid |

| Key Conditions | Cu(I) source, amine, polar aprotic solvent (e.g., DMF), elevated temperature (80–120 °C). nih.gov |

Precursor for O-[¹¹C]Methylation: An alternative, two-step strategy leverages the Stille coupling capability of this compound.

Synthesis of Precursor: this compound is first used in a Stille coupling to synthesize a more complex target molecule containing a 4-methoxyphenyl ether.

Demethylation and Labeling: The methoxy group of this product is then cleaved (demethylated) to yield a phenol (B47542). This phenol becomes the immediate precursor for labeling. The final radiosynthesis step is an O-[¹¹C]methylation using a reactive C-11 agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in the presence of a base. uni-mainz.denih.govresearchgate.netnih.gov This widely used method effectively re-installs the methoxy group, but now with a carbon-11 atom.

This approach allows the stable stannane (B1208499) reagent to be used in multi-step syntheses of complex molecules, with the isotopic label being introduced at the very last stage, which is a crucial consideration in radiochemistry to maximize the final yield of the radioactive product. nih.gov

| Method | Step 1: Synthesis | Step 2: Labeling |

| Indirect O-[¹¹C]Methylation | Stille coupling of this compound with an aryl halide R-X to form R-C₆H₄-OCH₃. The product is then demethylated to the phenol R-C₆H₄-OH. | The phenol precursor is reacted with [¹¹C]CH₃I or [¹¹C]CH₃OTf and a base (e.g., K₂CO₃, TBAF) to yield the final labeled product, R-C₆H₄-O[¹¹C]CH₃. uni-mainz.deresearchgate.net |

Q & A

Basic Questions

Q. What are the key physical and chemical properties of Tributyl(4-methoxyphenyl)stannane critical for experimental handling?

- Answer: The compound (CAS 70744-47-7) has a molecular formula of C₁₉H₃₄OSn and a molecular weight of 397.183 g/mol . Key properties include a boiling point of 398.0±44.0 °C and a flash point of 194.5±28.4 °C , which dictate safe handling under inert atmospheres and avoidance of open flames. Due to its organotin nature, it requires storage in moisture-free conditions and handling with gloves to prevent toxicity risks .

Q. How is this compound synthesized, and what purification methods are recommended?

- Answer: Synthesis typically involves Stille coupling precursors , where tributyltin chloride reacts with a 4-methoxyphenyl Grignard or lithium reagent under anhydrous conditions. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or vacuum distillation to remove unreacted tin byproducts. Purity verification should use GC-MS (>98% purity criteria) and ¹H/¹³C NMR to confirm structural integrity .

Advanced Research Questions

Q. How does the electron-donating 4-methoxyphenyl group influence the reactivity of this compound in cross-coupling reactions compared to other aryl stannanes?

- Answer: The para-methoxy group enhances electron density on the aryl ring, increasing nucleophilicity and accelerating transmetallation in Stille couplings . However, this can reduce oxidative addition efficiency with electron-poor palladium catalysts. Comparative studies with electron-neutral (e.g., phenyl) or electron-withdrawing (e.g., nitro) substituents show slower reaction kinetics for electron-rich systems, necessitating optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF or THF) .

Q. What analytical techniques are most effective for characterizing this compound and detecting trace impurities?

- Answer:

- NMR Spectroscopy : ¹¹⁹Sn NMR confirms tin coordination (δ ~150–200 ppm for tributylarylstannanes).

- GC-MS : Detects volatile impurities (e.g., tributyltin hydride) with capillary columns (e.g., DB-5MS).

- Elemental Analysis : Validates C/H/Sn ratios to identify stoichiometric deviations.

- HPLC-UV/ECD : Resolves non-volatile tin byproducts, though derivatization may be required .

Q. How can reaction conditions be optimized for this compound in stereoselective synthesis of homoallylic alcohols/amines?

- Answer: Key parameters include:

- Catalyst Systems : Use chiral ligands (e.g., BINAP) with Pd(0) to induce enantioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance tin reactivity but may reduce stereocontrol; mixed solvents (e.g., THF/toluene) balance reactivity and selectivity.

- Temperature : Lower temperatures (0–25°C) favor kinetic control, improving stereoselectivity in allylation steps.

- Additives : Silver salts (Ag₂O) suppress tin aggregation, improving yield in allyl transfers .

Q. What are the contradictions in reported synthetic yields using this compound, and how can they be resolved?

- Answer: Discrepancies arise from:

- Moisture Sensitivity : Hydrolysis of the tin-aryl bond lowers yields; strict anhydrous conditions (Schlenk line) are critical.

- Catalyst Deactivation : Tributyltin residues poison Pd catalysts; pre-treatment with chelating agents (e.g., DMSO) or filtration through Celite® mitigates this.

- Substrate Compatibility : Electron-rich aryl stannanes may undergo homocoupling; limiting equivalents (1.1–1.5 eq.) and slow addition protocols reduce side reactions .

Methodological Guidance

- Safety Protocols : Follow Cayman Chemical’s SDS guidelines for organotin compounds, including fume hood use and waste disposal in designated containers .

- Literature Search : Utilize NIST Chemistry WebBook for spectral data and Google Scholar/PubMed for synthetic protocols, excluding non-peer-reviewed sources .

毕业论文说明1:05:11

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.